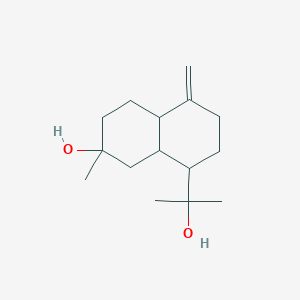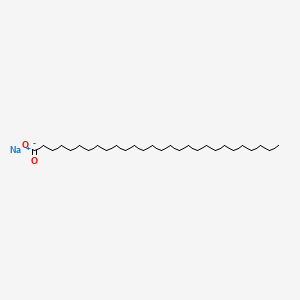![molecular formula C6H16ClCuN4-3 B12322999 1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 . It is known for its distinctive blue color and is used in various chemical and industrial applications. The compound consists of a copper ion coordinated with two 1,3-propanediamine ligands and two chloride ions.
准备方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Industrial Production Methods:
- The industrial production methods are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions:
-
Oxidation:
- Bis(1,3-propanediamine) Copper(II) Dichloride can undergo oxidation reactions, particularly in the presence of oxygen. For example, it can catalyze the oxidation of hydroquinones .
-
Substitution:
- The compound can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands that can replace chloride ions under suitable conditions.
Major Products:
- The major products depend on the specific reaction and reagents used. For example, oxidation reactions may produce quinones, while substitution reactions yield different coordination complexes.
科学研究应用
Chemistry:
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
作用机制
Mechanism:
- The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The copper ion plays a central role in facilitating various chemical reactions.
Molecular Targets and Pathways:
- The molecular targets include substrates that can interact with the copper ion. The pathways involve coordination chemistry principles where the copper ion acts as a Lewis acid, accepting electron pairs from ligands.
相似化合物的比较
- Bis(ethylenediamine) Copper(II) Dichloride
- Bis(2,2’-bipyridine) Copper(II) Dichloride
- Bis(1,10-phenanthroline) Copper(II) Dichloride
Uniqueness:
- Bis(1,3-propanediamine) Copper(II) Dichloride is unique due to the specific spatial arrangement and properties imparted by the 1,3-propanediamine ligands. This configuration influences its reactivity and applications compared to other similar compounds .
属性
分子式 |
C6H16ClCuN4-3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
copper;3-azanidylpropylazanide;chloride |
InChI |
InChI=1S/2C3H8N2.ClH.Cu/c2*4-2-1-3-5;;/h2*4-5H,1-3H2;1H;/q2*-2;;+2/p-1 |
InChI 键 |
IONWIUOTKQOUQL-UHFFFAOYSA-M |
规范 SMILES |
C(C[NH-])C[NH-].C(C[NH-])C[NH-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)


![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)


![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)

![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
